molecular formula C8H13Br3O2 B14733884 Butyl 4,4,4-tribromobutanoate CAS No. 6292-47-3

Butyl 4,4,4-tribromobutanoate

Cat. No.: B14733884
CAS No.: 6292-47-3
M. Wt: 380.90 g/mol
InChI Key: VHKPNXGXCFGLQX-UHFFFAOYSA-N
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Description

Butyl 4,4,4-tribromobutanoate is an organic compound with the molecular formula C8H13Br3O2 It is a derivative of butanoic acid, where the hydrogen atoms at the fourth carbon position are replaced by bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 4,4,4-tribromobutanoate typically involves the bromination of butyl butanoate. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or a bromine-containing compound. The reaction conditions often include a solvent like carbon tetrachloride (CCl4) and a catalyst to facilitate the bromination process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves the continuous addition of butyl butanoate and bromine into the reactor, with the product being continuously removed and purified.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced to butyl butanoate by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in a polar solvent like water or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in a non-polar solvent.

Major Products Formed:

    Substitution: Products like butyl 4-hydroxybutanoate or butyl 4-aminobutanoate.

    Reduction: Butyl butanoate.

    Elimination: Alkenes such as butyl 3-bromo-2-butenoate.

Scientific Research Applications

Butyl 4,4,4-tribromobutanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of flame retardants and other brominated products.

Mechanism of Action

The mechanism of action of butyl 4,4,4-tribromobutanoate involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound make it highly reactive towards nucleophiles, leading to substitution reactions. The compound can also act as an electrophile in reactions with strong nucleophiles, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

    Butyl butanoate: A non-brominated analog used in flavorings and fragrances.

    Butyl 4-bromobutanoate: A mono-brominated analog with similar reactivity but different applications.

    Butyl 2,2,2-tribromoacetate: Another tribrominated ester with distinct chemical properties.

Uniqueness: Butyl 4,4,4-tribromobutanoate is unique due to the presence of three bromine atoms at the fourth carbon position, which significantly enhances its reactivity compared to its non-brominated and mono-brominated analogs. This makes it a valuable reagent in organic synthesis and industrial applications.

Properties

CAS No.

6292-47-3

Molecular Formula

C8H13Br3O2

Molecular Weight

380.90 g/mol

IUPAC Name

butyl 4,4,4-tribromobutanoate

InChI

InChI=1S/C8H13Br3O2/c1-2-3-6-13-7(12)4-5-8(9,10)11/h2-6H2,1H3

InChI Key

VHKPNXGXCFGLQX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC(Br)(Br)Br

Origin of Product

United States

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